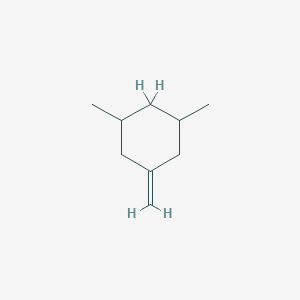

1,3-Dimethyl-5-methylenecyclohexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Dimethyl-5-methylenecyclohexane is a useful research compound. Its molecular formula is C9H16 and its molecular weight is 124.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Applications

1,3-Dimethyl-5-methylenecyclohexane has been investigated for its potential as a pharmaceutical active ingredient. Research indicates that derivatives of this compound exhibit analgesic properties , making them suitable candidates for pain management therapies. For instance, compounds derived from this compound have shown effectiveness in inducing apoptosis in cancer cells while sparing normal cells, indicating a promising avenue for cancer treatment .

Case Study: Anticancer Activity

- Objective : Evaluate the anticancer effects of this compound derivatives.

- Results : Significant induction of apoptosis was observed in breast cancer models with minimal effects on normal cells, highlighting the compound's selective toxicity .

Synthetic Organic Chemistry

Reactivity and Synthesis

The compound is utilized as a building block in organic synthesis due to its ability to undergo various transformations. It can be involved in:

- Cycloaddition Reactions : Serving as a diene or dienophile in Diels-Alder reactions.

- Alkylation Reactions : Acting as an alkylating agent in the synthesis of complex molecules.

Data Table: Reactivity Overview

| Reaction Type | Description | Example Product |

|---|---|---|

| Diels-Alder | Forms cyclohexene derivatives | Cyclohexene derivative |

| Alkylation | Alkylates amines or alcohols | Alkylated amine |

| Nucleophilic Addition | Participates in forming new carbon-carbon bonds | Various substituted products |

Material Science

Polymer Chemistry

this compound can be used to synthesize polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Case Study: Polymer Synthesis

- Objective : Investigate the impact of this compound on polymer properties.

- Results : Polymers synthesized with this compound exhibited improved tensile strength and flexibility compared to traditional polymers .

Environmental Chemistry

Potential for Green Chemistry

The compound’s reactivity makes it a candidate for developing environmentally friendly synthetic pathways. Its use in reactions that minimize waste and energy consumption aligns with the principles of green chemistry.

Propriétés

Formule moléculaire |

C9H16 |

|---|---|

Poids moléculaire |

124.22 g/mol |

Nom IUPAC |

1,3-dimethyl-5-methylidenecyclohexane |

InChI |

InChI=1S/C9H16/c1-7-4-8(2)6-9(3)5-7/h8-9H,1,4-6H2,2-3H3 |

Clé InChI |

SXMLRXCPBVKNSA-UHFFFAOYSA-N |

SMILES canonique |

CC1CC(CC(=C)C1)C |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.